Methyl 4-(aminomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride
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Overview
Description
Methyl 4-(aminomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C10H18ClNO2. It is known for its unique bicyclic structure, which includes an oxabicyclo[2.2.2]octane ring system. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(aminomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride typically involves the following steps:
Formation of the bicyclic ring system: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the aminomethyl group: This step involves the functionalization of the bicyclic ring system with an aminomethyl group, often through a nucleophilic substitution reaction.
Esterification: The carboxylate group is introduced through an esterification reaction, where an alcohol reacts with a carboxylic acid.
Hydrochloride formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving the use of specialized equipment and conditions to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(aminomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and amines are used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 4-(aminomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 4-(aminomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the bicyclic structure provides rigidity and specificity in binding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate: This compound lacks the aminomethyl group but shares the bicyclic structure.
Methyl 4-(aminomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate: This is the non-hydrochloride form of the compound.
Uniqueness
Methyl 4-(aminomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride is unique due to its combination of the aminomethyl group and the oxabicyclo[2.2.2]octane ring system. This structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C10H18ClNO3 |
---|---|
Molecular Weight |
235.71 g/mol |
IUPAC Name |
methyl 4-(aminomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H17NO3.ClH/c1-13-8(12)10-4-2-9(6-11,3-5-10)7-14-10;/h2-7,11H2,1H3;1H |
InChI Key |
IBTPRSUOMMKKSI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCC(CC1)(CO2)CN.Cl |
Origin of Product |
United States |
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